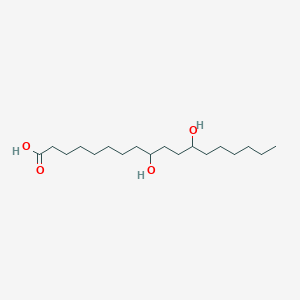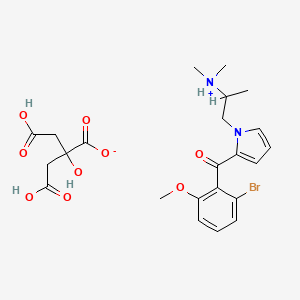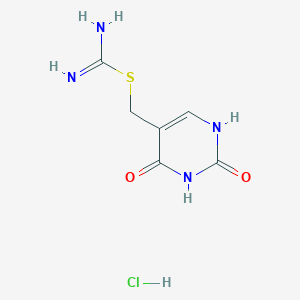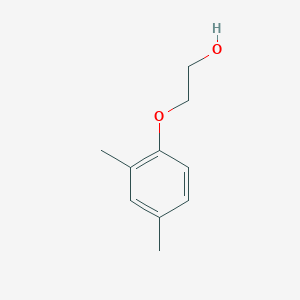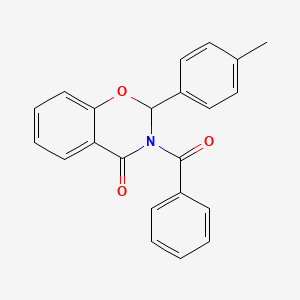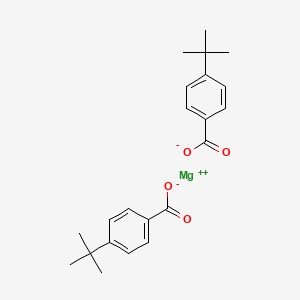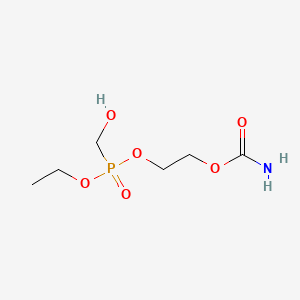![molecular formula C8H6N2O2 B15345060 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine CAS No. 505082-34-8](/img/structure/B15345060.png)
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine is a heterocyclic compound that features a fused ring system combining dioxole, pyrrole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with acyl(bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization . Another method involves the use of triethylamine as a catalyst in a one-pot three-component reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazines: These compounds share a similar fused ring system and exhibit various biological activities.
Pyrrolo[2,1-a]isoquinolines: These compounds also feature a fused ring system and are studied for their potential therapeutic applications.
Pyrrolo[1,2-a]pyrimidines: These compounds are closely related and exhibit unique properties such as aggregation-induced emission enhancement.
Uniqueness
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine is unique due to its specific ring fusion and the presence of the dioxole moiety, which can impart distinct electronic and steric properties, making it a valuable scaffold in drug discovery and material science.
Properties
CAS No. |
505082-34-8 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3,5-dioxa-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
InChI |
InChI=1S/C8H6N2O2/c1-2-7-9-4-6-8(10(7)3-1)12-5-11-6/h1-4H,5H2 |
InChI Key |
SYMAFDRQVPJWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N3C=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
